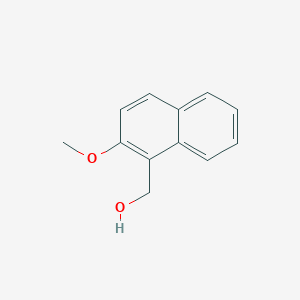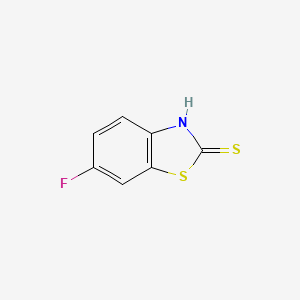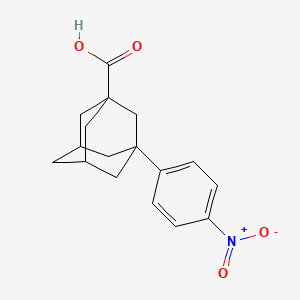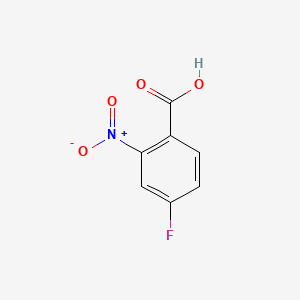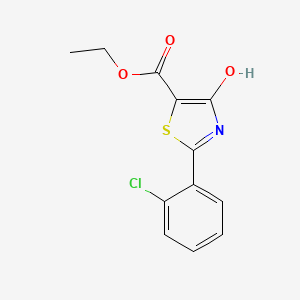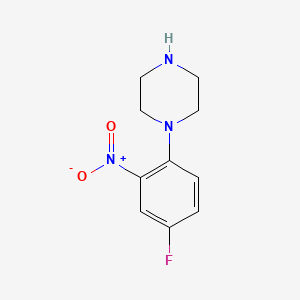
Gallium(III) trifluoromethanesulfonate
Übersicht
Beschreibung
Gallium(III) trifluoromethanesulfonate, also known as gallium triflate, is a chemical compound with the molecular formula C3F9GaO9S3 . It is a white to light beige powder and is often used in laboratory settings .
Synthesis Analysis
Gallium(III) trifluoromethanesulfonate can be synthesized from trifluoromethanesulfonic acid and gallium(III) chloride . The components are mildly refluxed for 10-12 hours, and a white solid is obtained after the removal of the solvent .
Molecular Structure Analysis
The molecular structure of Gallium(III) trifluoromethanesulfonate is represented by the SMILES notation: [Ga+3]. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F .
Chemical Reactions Analysis
Gallium(III) trifluoromethanesulfonate has been found to be an excellent catalyst for Friedel-Crafts alkylation and acylation reactions . It has been used for the adamantylation of toluene with 1-bromoadamantane .
Physical And Chemical Properties Analysis
Gallium(III) trifluoromethanesulfonate is a white to light beige powder . It has a density of 1.7 and is hygroscopic . It is stored under inert gas (nitrogen or argon) at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Lewis Acid Catalyst in Organic Synthesis
Gallium(III) trifluoromethanesulfonate serves as a powerful Lewis acid catalyst in organic synthesis . It is particularly effective in Friedel-Crafts reactions , where it facilitates the alkylation and acylation of aromatic compounds. Its water-tolerant nature allows for reactions to be carried out in the presence of moisture without loss of activity, making it an environmentally friendly choice for catalysis.
Catalyst for Adamantylation of Toluene
In the specific case of adamantylation of toluene, gallium triflate has shown excellent catalytic activity . It compares favorably with rare earth metal triflates, offering a sustainable alternative with the added benefit of being reusable without significant loss of activity.
Isopropylation of Aromatics
The compound’s stability in the presence of water enables the isopropylation of aromatics using isopropyl alcohol . This application yields moderate to excellent results, showcasing gallium triflate’s versatility as a catalyst in various organic transformations.
Acetylation and Benzoylation of Aromatics
Gallium triflate is also utilized for the acetylation and benzoylation of aromatics . While acetylation reactions yield moderate results, benzoylation can be achieved in good yields, demonstrating the compound’s selectivity and efficiency in catalytic and non-stoichiometric reactions.
Synthesis of Diaryl and Triarylmethane Derivatives
The compound is an efficient catalyst for the one-pot synthesis of diaryl and triarylmethane derivatives . This application is particularly valuable in the synthesis of complex organic molecules, highlighting gallium triflate’s role in advancing synthetic methodologies.
Non-aqueous Solubility for Solar Energy Applications
Gallium(III) trifluoromethanesulfonate’s non-aqueous solubility makes it suitable for use in solar energy applications . Its organo-metallic properties are beneficial in processes that require solubility in non-aqueous environments, such as certain solar energy conversion technologies.
Water Treatment Applications
The same non-aqueous solubility property extends to water treatment applications . Gallium triflate can be used in scenarios where water-insoluble compounds are necessary, contributing to the development of new water purification methods.
Reusable Catalyst for Environmental Sustainability
Lastly, the reusability of gallium triflate underscores its potential for environmental sustainability . Its ability to be recovered and reused in multiple cycles of reactions without losing efficacy is a significant advantage in reducing chemical waste and promoting green chemistry practices.
Safety and Hazards
Eigenschaften
IUPAC Name |
gallium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Ga/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLXNPRUOXPBII-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9GaO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370051 | |
| Record name | GALLIUM(III) TRIFLUOROMETHANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74974-60-0 | |
| Record name | GALLIUM(III) TRIFLUOROMETHANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium(III) trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



